AZ191

Description

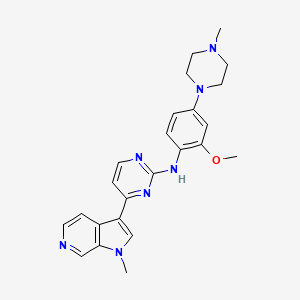

Structure

3D Structure

Properties

IUPAC Name |

N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O/c1-29-10-12-31(13-11-29)17-4-5-21(23(14-17)32-3)28-24-26-9-7-20(27-24)19-16-30(2)22-15-25-8-6-18(19)22/h4-9,14-16H,10-13H2,1-3H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVXTMKTGDARKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=CC(=N3)C4=CN(C5=C4C=CN=C5)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Selective DYRK1B Inhibitor AZ191: A Technical Guide to its Mechanism of Action

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ191 is a potent and selective small molecule inhibitor of the dual-specificity tyrosine-regulated kinase 1B (DYRK1B).[1][2] This technical guide details the mechanism of action of this compound, focusing on its molecular interactions, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are provided to support its characterization as a selective inhibitor, and key experimental protocols are outlined for reproducibility. Visual diagrams of the relevant signaling pathway and experimental workflows are also presented to facilitate a comprehensive understanding of this compound's biological activity.

Core Mechanism of Action

This compound functions as a potent inhibitor of the serine/threonine kinase activity of DYRK1B.[2][3] It achieves this by competing with ATP for binding to the kinase's active site. Notably, this compound does not inhibit the tyrosine autophosphorylation of DYRK1B, which is a critical step for its own activation.[2][4] This selective inhibition of substrate phosphorylation, without affecting the kinase's activation state, makes this compound a valuable tool for dissecting the specific downstream functions of DYRK1B.

The primary and most well-characterized downstream effect of this compound's inhibition of DYRK1B is the stabilization of Cyclin D1 (CCND1).[1][5] DYRK1B normally phosphorylates Cyclin D1 at the threonine 286 (Thr286) residue.[1] This phosphorylation event marks Cyclin D1 for ubiquitination and subsequent degradation by the proteasome.[1] By inhibiting DYRK1B, this compound prevents this phosphorylation, leading to an accumulation of Cyclin D1.[1] This mechanism has significant implications for cell cycle regulation, as Cyclin D1 is a key regulator of the G1 to S phase transition.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been determined through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. DYRK1B |

| DYRK1B | 17 | - |

| DYRK1A | 88 | ~5-fold |

| DYRK2 | 1890 | ~110-fold |

Data compiled from cell-free kinase assays.[2][4]

Table 2: Cellular Activity of this compound in Liposarcoma Cell Lines

| Cell Line | IC50 (µM) |

| SW872 | 3.183 |

| SW982 | 1.279 |

Data from a 5-day dose-dependent growth inhibition assay.[6]

Signaling Pathway

The signaling pathway affected by this compound primarily revolves around the regulation of Cyclin D1 stability, a critical checkpoint in cell cycle progression.

Caption: this compound inhibits DYRK1B-mediated phosphorylation of Cyclin D1, preventing its degradation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro DYRK1B Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of DYRK1B.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant DYRK1B enzyme, a suitable substrate (e.g., Woodtide peptide), and a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2).[5]

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell-Based Cyclin D1 Phosphorylation Assay

This assay assesses the ability of this compound to inhibit DYRK1B-mediated phosphorylation of Cyclin D1 in a cellular context.

Methodology:

-

Cell Culture: Culture HEK-293 or PANC-1 cells in appropriate media (e.g., DMEM for HEK-293, RPMI-1640 for PANC-1) supplemented with fetal bovine serum and antibiotics.

-

Transfection (Optional): For overexpression studies, transiently transfect cells with plasmids encoding DYRK1B and/or Cyclin D1 using a suitable transfection reagent.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1-4 hours).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phospho-Cyclin D1 (Thr286).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total Cyclin D1 and a loading control (e.g., β-actin) for normalization.

-

Cyclin D1 Degradation Assay (Cycloheximide Chase)

This assay determines the effect of this compound on the stability of the Cyclin D1 protein.

Methodology:

-

Cell Culture and Treatment: Culture PANC-1 cells and treat with either this compound or a vehicle control.

-

Inhibition of Protein Synthesis: Add cycloheximide, a protein synthesis inhibitor, to the cell culture medium.

-

Time Course Collection: Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 30, 60, 120 minutes).

-

Cell Lysis and Western Blotting: Prepare cell lysates and perform Western blotting for Cyclin D1 and a loading control as described in the previous protocol.

-

Data Analysis: Quantify the Cyclin D1 band intensity at each time point and normalize it to the loading control. Plot the relative Cyclin D1 levels against time to determine the protein's half-life in the presence and absence of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures used in the study of this compound.

Caption: Workflow for the in vitro kinase assay to determine the IC50 of this compound.

Caption: General workflow for Western blot analysis of protein phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the biological roles of DYRK1B. Its high potency and selectivity allow for the specific interrogation of DYRK1B-mediated signaling pathways. The primary mechanism of action of this compound involves the direct inhibition of DYRK1B's kinase activity, leading to the stabilization of key downstream targets such as Cyclin D1. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation of this compound and its therapeutic potential.

References

- 1. In vitro kinase assay with [γ-32P]ATP. [bio-protocol.org]

- 2. scribd.com [scribd.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]

- 6. In vitro kinase assay [bio-protocol.org]

AZ191: A Selective DYRK1B Inhibitor for Research and Drug Discovery

An In-depth Technical Guide

This technical guide provides a comprehensive overview of AZ191, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical functions of DYRK1B.

Introduction

DYRK1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation, differentiation, and survival.[1] Its amplification and overexpression have been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a key chemical probe to elucidate the biological functions of DYRK1B and to explore its potential as a drug target.[1]

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of DYRK1B. A pivotal discovery enabled by this compound is the clarification of DYRK1B's role in the phosphorylation of Cyclin D1. It has been demonstrated that DYRK1B directly phosphorylates Cyclin D1 at the threonine 286 (Thr286) residue, a modification that signals for its proteasomal degradation.[1] This action is independent of the well-characterized glycogen synthase kinase 3β (GSK3β) pathway, which also targets the same residue.[1] By promoting Cyclin D1 degradation, DYRK1B acts as a negative regulator of the G1/S phase transition in the cell cycle. Inhibition of DYRK1B by this compound therefore leads to the stabilization of Cyclin D1, promoting cell cycle progression.

Beyond Cyclin D1, DYRK1B activity has been shown to influence the expression of the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1, further solidifying its role as a regulator of the G1 phase of the cell cycle.

Data Presentation

The selectivity of a kinase inhibitor is a critical parameter for its utility as a research tool and a potential therapeutic. This compound exhibits significant selectivity for DYRK1B over other members of the DYRK family and a wider panel of kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. DYRK1B | Reference |

| DYRK1B | 17 | 1 | Ashford et al., 2014 |

| DYRK1A | 88 | ~5 | Ashford et al., 2014 |

| DYRK2 | 1890 | ~111 | Ashford et al., 2014 |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

This compound has demonstrated potent effects in various cancer cell lines, particularly those with DYRK1B amplification.

| Cell Line | Cancer Type | Endpoint | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | Inhibition of Thr286 Cyclin D1 Phosphorylation | ~0.1 | Ashford et al., 2014 |

| SW872 | Liposarcoma | Inhibition of Cell Proliferation | 3.183 | Chen et al., 2017 |

| SW982 | Liposarcoma | Inhibition of Cell Proliferation | 1.279 | Chen et al., 2017 |

| Hep3B | Hepatocellular Carcinoma | Growth Inhibition (in combination with cisplatin) | Not specified | Yuan et al., 2021 |

| PLC8024 | Hepatocellular Carcinoma | Growth Inhibition (in combination with cisplatin) | Not specified | Yuan et al., 2021 |

| SW620 | Colorectal Cancer | Reduced Proliferative Activity | Not specified | Emmons et al., 2019 |

Experimental Protocols

This protocol is adapted from the methodology described in Ashford et al., 2014, for assessing the inhibitory activity of this compound against DYRK1B using a synthetic peptide substrate.

Materials:

-

Recombinant human DYRK1B enzyme

-

Woodtide peptide substrate (KKISGRLSPIMTEQ)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

[γ-33P]ATP

-

This compound (or other test compounds) dissolved in DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant DYRK1B enzyme, and the Woodtide peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Air dry the P81 papers.

-

Measure the incorporation of 33P into the Woodtide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of Cyclin D1 at Thr286 in cultured cells.

Materials:

-

Cell culture medium, serum, and appropriate cell lines (e.g., PANC-1)

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Cyclin D1 (Thr286) overnight at 4°C.[2]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Cyclin D1 and a loading control to normalize the data.

This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cell culture medium, serum, and appropriate cell lines

-

This compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Plate cells and treat with this compound or DMSO for the desired duration.

-

Harvest the cells, including both adherent and floating cells, and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Caption: DYRK1B Signaling Pathway and the Action of this compound.

Caption: Experimental Workflow for Evaluating this compound.

References

- 1. A novel DYRK1B inhibitor this compound demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospho-Cyclin D1 (Thr286) (D29B3) XP® Rabbit mAb (#3300) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. file.yizimg.com [file.yizimg.com]

- 4. Phospho-Cyclin D1 (Thr286) Antibody | Cell Signaling Technology [cellsignal.com]

AZ191: A Potent and Selective DYRK1B Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ191 is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). This document provides a comprehensive technical overview of this compound, focusing on its target protein, binding affinity, and the experimental methodologies used for its characterization. Detailed protocols for key assays and visual representations of signaling pathways and experimental workflows are included to facilitate further research and drug development efforts.

Target Protein: DYRK1B

The primary target of this compound is Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) , a member of the DYRK family of protein kinases. DYRK1B is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, cell differentiation, and apoptosis. It is implicated in the survival of quiescent cancer cells and its overexpression has been observed in various cancers, making it an attractive target for therapeutic intervention.

Binding Affinity and Selectivity

This compound exhibits potent and selective inhibition of DYRK1B. The binding affinity and selectivity have been determined through in vitro kinase assays.

Quantitative Data Summary

| Kinase | IC50 (nM)[1] | Selectivity vs. DYRK1B |

| DYRK1B | 17 | - |

| DYRK1A | 88 | ~5-fold |

| DYRK2 | 1890 | ~110-fold |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radioactive)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against DYRK family kinases.

Objective: To quantify the potency of this compound in inhibiting the kinase activity of DYRK1A, DYRK1B, and DYRK2.

Methodology:

-

Enzyme and Substrate Preparation:

-

Kinase Reaction:

-

Detection and Analysis:

-

The reaction is allowed to proceed, and the incorporation of the radiolabeled phosphate from [γ-32P]-ATP into the Woodtide substrate is measured.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Kinase Selectivity Profiling (KINOMEscan™)

This protocol outlines the method used to assess the selectivity of this compound against a broad panel of human kinases.

Objective: To determine the kinase selectivity profile of this compound.

Methodology:

-

Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. An immobilized ligand that binds to the active site of the kinase is used. The test compound (this compound) competes with this immobilized ligand for binding to the kinase.

-

Experimental Setup:

-

This compound is tested at a single concentration of 1 µM against a panel of over 400 human kinases.[2]

-

The amount of kinase bound to the immobilized ligand is quantified. A lower amount of bound kinase indicates stronger binding of the test compound.

-

-

Data Analysis:

-

The results are reported as the percentage of the kinase that is not bound to the immobilized ligand (percent of control). A lower percentage indicates a stronger interaction between this compound and the kinase.

-

Cell-Based Western Blot Analysis of DYRK1B Signaling

This protocol describes the investigation of this compound's effect on downstream signaling components of DYRK1B in cancer cell lines.

Objective: To determine the effect of this compound on the protein levels of Cyclin D1, p21, and p27 in HEK293 and PANC-1 cells.

Methodology:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for Cyclin D1, p21, p27, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the protein levels are normalized to the loading control.

-

Visualizations

Signaling Pathway of DYRK1B Inhibition by this compound

Caption: DYRK1B signaling pathway and the effect of this compound.

Experimental Workflow for In Vitro Kinase Assay```dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel DYRK1B inhibitor this compound demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DYRK1B in Cell Cycle Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to DYRK1B

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as minibrain-related kinase (Mirk), is a member of the DYRK family of protein kinases.[1] These kinases are unique in their ability to phosphorylate both serine/threonine and tyrosine residues.[2] DYRK1B is a crucial regulator of various cellular processes, including cell differentiation, proliferation, and survival.[3] Its dysregulation has been implicated in several diseases, most notably cancer and metabolic disorders, making it a compelling target for therapeutic development.[3] DYRK1B is widely expressed at low levels, with notably higher expression in muscle and testis.[4] The kinase is primarily localized to the nucleus and is involved in the regulation of nuclear functions.[1][5]

This technical guide provides a comprehensive overview of the role of DYRK1B in cell cycle regulation, with a focus on its molecular mechanisms, key substrates, and the experimental methodologies used to elucidate its functions.

DYRK1B in the G0/G1 Transition and Cellular Quiescence

A primary and well-established role of DYRK1B is the maintenance of cellular quiescence, a reversible non-dividing state known as G0.[6][7] This function is critical for preventing uncontrolled cell proliferation and is a key area of investigation, particularly in the context of cancer, where quiescent cancer cells can evade chemotherapy.[6] DYRK1B actively maintains cells in G0 by counteracting the G0/G1 to S phase transition.[6][7]

Regulation of p27Kip1

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a critical regulator of the G1/S transition.[8] DYRK1B directly interacts with and phosphorylates p27Kip1 at Serine 10 (Ser10).[8][9][10] This phosphorylation event does not induce the translocation of p27Kip1 from the nucleus to the cytoplasm but rather stabilizes the protein, leading to its accumulation.[8][9][11] The stabilized, nuclear p27Kip1 then effectively inhibits the activity of Cyclin E-CDK2 complexes, thereby preventing entry into the S phase and maintaining the cell in a quiescent state.[2][8] Depletion of DYRK1B via RNA interference has been shown to decrease the phosphorylation of p27 at Ser10 and reduce its stability.[8][9]

Regulation of Cyclin D1

Cyclin D1 is a key protein that drives cells through the G1 phase of the cell cycle.[3] DYRK1B negatively regulates Cyclin D1 levels.[6][7] It phosphorylates Cyclin D1 at Threonine 288 (Thr288), which signals for its subsequent proteasomal degradation.[2] By promoting the degradation of Cyclin D1, DYRK1B reduces the activity of the Cyclin D1-CDK4/6 complexes, which are essential for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent activation of E2F transcription factors that drive the expression of S-phase genes.[6][7] Some studies suggest DYRK1B can also act in concert with GSK3β to phosphorylate Cyclin D1 at adjacent sites (Thr288 by DYRK1B and Thr286 by GSK3β), further enhancing its degradation.[2]

Stabilization of the DREAM Complex

The DREAM (dimerization partner, RB-like, E2F, and MuvB) complex is a multiprotein transcriptional repressor that plays a pivotal role in maintaining cellular quiescence by repressing the expression of cell cycle-regulated genes.[6][10] The DREAM complex binds to the promoters of genes required for S, G2, and M phases, effectively silencing their transcription in G0. DYRK1B contributes to the stability and function of the DREAM complex.[7] It has been shown that DYRK1 kinases can phosphorylate the MuvB core component LIN52 at Serine 28, which is a crucial step for the assembly and activity of the DREAM complex.[12] By stabilizing the DREAM complex, DYRK1B reinforces the quiescent state.[6]

Signaling Pathway of DYRK1B in G0/G1 Regulation

DYRK1B in the G1/S Transition

While primarily known for maintaining quiescence, the role of DYRK1B at the G1/S transition is complex and appears to be context-dependent. In many cancer cells, high levels of DYRK1B act as a barrier to the G1/S transition.[7] However, the interplay with other signaling pathways, such as the MAPK/ERK pathway, adds another layer of regulation. The MAPK/ERK pathway can negatively regulate DYRK1B, and conversely, DYRK1B may sequester components of the MAPK/ERK pathway. Knockdown of DYRK1B can lead to an upregulation of the c-Raf-MEK-ERK1/2 pathway, promoting cell cycle progression from G0/G1 into S phase.

DYRK1B as a Therapeutic Target in Cancer

The overexpression of DYRK1B in a variety of cancers, including pancreatic, ovarian, and non-small cell lung cancer, and its role in maintaining chemoresistant quiescent cancer cells, has made it an attractive therapeutic target.[6] The strategy behind inhibiting DYRK1B is to force quiescent cancer cells to re-enter the cell cycle, thereby making them susceptible to conventional chemotherapies that target rapidly dividing cells.[6]

DYRK1B Inhibitors

Several small molecule inhibitors of DYRK1B have been developed and are being investigated for their therapeutic potential.

| Inhibitor | Target(s) | IC50 (DYRK1B) | Reference(s) |

| AZ191 | DYRK1B > DYRK1A | 17 nM | [7] |

| VER-239353 | DYRK1A, DYRK1B | 2.4 nM | [7] |

| Harmine | DYRK1A, DYRK1B | 115 nM | [9] |

| Compound 14 | DYRK1B | 1 nM | [7] |

| Compound 19 | DYRK1B | 3 nM | [7] |

| Compound 31 | DYRK1B | 7 nM | [7] |

| Compound 33 | DYRK1B | 7 nM | [7] |

| Thiophene compound 48 | DYRK1B, DYRK1A, DYRK2 | 70 nM | [7] |

IC50 values can vary depending on the assay conditions.

Pharmacological inhibition of DYRK1B has been shown to promote cell cycle re-entry, increase apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage in quiescent cancer cells.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of DYRK1B in cell cycle regulation.

Cell Synchronization

To study the effects of DYRK1B at specific stages of the cell cycle, it is essential to have a population of cells at the same phase.

5.1.1. Synchronization in G0/G1 by Serum Starvation

This method is based on the dependence of non-transformed cells on growth factors for proliferation.[3]

-

Culture cells to approximately 70-80% confluency.

-

Wash the cells twice with serum-free medium to remove any residual serum.

-

Incubate the cells in serum-free medium for 24-48 hours. The optimal duration should be determined empirically for each cell line.

-

To re-stimulate cell cycle entry, replace the serum-free medium with complete medium containing serum.

-

Collect cells at various time points after serum re-addition for analysis.

5.1.2. Synchronization at the G1/S Boundary by Double Thymidine Block

This method arrests cells at the beginning of the S phase by inhibiting DNA synthesis.[6]

-

Culture cells to the desired confluency.

-

Add thymidine to the culture medium to a final concentration of 2 mM.

-

Incubate for 16-18 hours.

-

Wash the cells twice with fresh, pre-warmed complete medium to release them from the block.

-

Incubate for 8-9 hours in complete medium.

-

Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.

-

Release the cells by washing twice with complete medium. Cells will proceed synchronously through the S phase.

Workflow for Cell Synchronization and Analysis

References

- 1. Flow Cytometry Protocol [sigmaaldrich.com]

- 2. ulab360.com [ulab360.com]

- 3. scbt.com [scbt.com]

- 4. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Targeting DYRK1A/B kinases to modulate p21‐cyclin D1‐p27 signalling and induce anti‐tumour activity in a model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous cyclin D1 overexpression and p27kip1 knockdown enable robust Müller glia cell cycle reactivation in uninjured mouse retina | eLife [elifesciences.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Real-time quantitative RT-PCR of cyclin D1 mRNA in mantle cell lymphoma: comparison with FISH and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

AZ191: A Selective DYRK1B Inhibitor's Impact on Cyclin D1 Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of AZ191, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), with a specific focus on its effect on the phosphorylation of cyclin D1. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of cell cycle regulation and the therapeutic potential of targeting the DYRK1B-cyclin D1 axis.

Introduction to Cyclin D1 Regulation and the Role of DYRK1B

Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle, is a well-established proto-oncogene, frequently overexpressed in a variety of human cancers.[1] Its activity is tightly controlled through multiple mechanisms, including transcription, protein stability, and subcellular localization. A critical regulatory step is the phosphorylation of cyclin D1, which can earmark it for proteasomal degradation, thus acting as a brake on cell proliferation.

One of the key kinases implicated in this process is DYRK1B. While historically, Glycogen Synthase Kinase 3β (GSK3β) was considered the primary kinase responsible for phosphorylating cyclin D1 at threonine 286 (Thr286) to promote its turnover, recent discoveries have unveiled a crucial and independent role for DYRK1B in this process.[2][3] The development of this compound, a selective small molecule inhibitor of DYRK1B, has been instrumental in elucidating this novel regulatory pathway.[2][3]

This compound: A Potent and Selective DYRK1B Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for DYRK1B.[2][4][5] Its utility as a chemical probe has enabled the precise dissection of DYRK1B's cellular functions, distinguishing them from those of other related kinases such as DYRK1A and GSK3β.

Quantitative Data: Inhibitor Potency and Selectivity

The inhibitory activity of this compound against DYRK family kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its selectivity for DYRK1B.

| Kinase Target | IC50 (nM) | Fold Selectivity (over DYRK1B) | Reference |

| DYRK1B | 17 | 1 | [4][5] |

| DYRK1A | 88 | ~5 | [5] |

| DYRK2 | 1890 | ~110 | [5] |

Table 1: In vitro inhibitory potency and selectivity of this compound against DYRK family kinases.

Mechanism of Action: this compound's Effect on Cyclin D1 Phosphorylation

This compound exerts its effect on cyclin D1 by directly inhibiting the catalytic activity of DYRK1B. This inhibition prevents the phosphorylation of cyclin D1 at a specific residue, thereby stabilizing the protein and altering cell cycle progression.

The DYRK1B-Mediated Phosphorylation of Cyclin D1

Research utilizing this compound has definitively shown that DYRK1B phosphorylates cyclin D1 at Threonine 286 (Thr286).[2][3] This finding corrected previous assumptions that DYRK1B might target a different phosphorylation site (Thr288).[2] The phosphorylation of Thr286 serves as a signal for the ubiquitin-proteasome system to degrade cyclin D1.

This compound Blocks Cyclin D1 Degradation

By inhibiting DYRK1B, this compound prevents the phosphorylation of cyclin D1 at Thr286.[2] Consequently, the signal for degradation is absent, leading to the accumulation of cyclin D1 protein within the cell. This mechanism has been demonstrated to be independent of GSK3β activity.[2][3]

Signaling Pathway Diagram

References

- 1. Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel DYRK1B inhibitor this compound demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: AZ191 Applications in Liposarcoma Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical evaluation of AZ191, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), in the context of liposarcoma research. Liposarcoma, a rare and heterogeneous malignancy of adipose tissue, presents significant therapeutic challenges. The overexpression of DYRK1B has been identified as a negative prognostic factor in liposarcoma, making it a compelling target for therapeutic intervention. This document summarizes the mechanism of action of this compound, its in vitro efficacy in liposarcoma cell lines, and its potential as a combination therapy. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

Introduction to this compound and its Target: DYRK1B

This compound is a small molecule inhibitor that selectively targets DYRK1B, a serine/threonine kinase implicated in cell cycle regulation and cell survival. In a cell-free assay, this compound exhibits a half-maximal inhibitory concentration (IC50) of 17 nM for DYRK1B, with approximately 5-fold and 110-fold selectivity over the related kinases DYRK1A and DYRK2, respectively. Elevated expression of DYRK1B has been correlated with a poorer prognosis in liposarcoma patients, suggesting its role as a driver of tumor progression and a viable therapeutic target.[1]

In Vitro Efficacy of this compound in Liposarcoma Cell Lines

Studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound in liposarcoma cell lines, primarily SW872 and SW982.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound in liposarcoma cell lines.

Table 1: IC50 Values of this compound in Liposarcoma Cell Lines

| Cell Line | IC50 (µM) | Assay | Reference |

| SW872 | 3.183 | MTT Assay | [1] |

| SW982 | 1.279 | MTT Assay | [1] |

Table 2: Effects of this compound on Apoptosis-Related Protein Expression

| Cell Line | Treatment | Bcl-2 Expression | p21 Expression | Survivin Expression | Reference |

| SW872 | This compound (1, 2, 4 µM) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [2] |

| SW982 | This compound (1, 2, 4 µM) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [2] |

Table 3: Synergistic Effects of this compound with Doxorubicin

| Cell Line | Combination | Effect | Reference |

| SW872 | This compound + Doxorubicin | Increased anti-cancer effects (qualitative) | [3] |

| SW982 | This compound + Doxorubicin | Increased anti-cancer effects (qualitative) | [3] |

Note: Quantitative data on the combination of this compound and doxorubicin, such as combination index values, were not available in the reviewed literature.

Mechanism of Action: The DYRK1B Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the kinase activity of DYRK1B, which in turn modulates downstream signaling pathways involved in cell survival and apoptosis. The inhibition of DYRK1B in liposarcoma cells leads to the downregulation of key anti-apoptotic proteins, including Bcl-2, p21, and survivin, thereby promoting programmed cell death.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound in liposarcoma cell lines.

Cell Viability (MTT) Assay

This protocol is adapted for the SW872 and SW982 liposarcoma cell lines.

Materials:

-

SW872 and SW982 liposarcoma cell lines

-

96-well plates

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed 3 x 10³ SW872 or SW982 cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with a serial dilution of this compound (ranging from 0.01 to 60 µM) for 5 days. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol details the detection of DYRK1B, Bcl-2, p21, and survivin.

Materials:

-

SW872 and SW982 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-DYRK1B, anti-Bcl-2, anti-p21, anti-survivin, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat SW872 or SW982 cells with the desired concentrations of this compound for 48 hours.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Densitometry analysis can be performed to quantify protein expression levels relative to a loading control.

Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

-

SW872 and SW982 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound (e.g., 1, 2, and 4 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Transwell Migration and Invasion Assays

This protocol assesses the effect of this compound on the migratory and invasive potential of liposarcoma cells.

Materials:

-

SW872 and SW982 cells

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with 10% FBS (chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

For the invasion assay, coat the top of the Transwell inserts with Matrigel and incubate for 2 hours at 37°C to solidify. For the migration assay, no coating is needed.

-

Seed 5 x 10^4 cells in serum-free medium into the upper chamber of the inserts.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Treat the cells in the upper chamber with various concentrations of this compound.

-

Incubate for 24-48 hours.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

In Vivo Studies and Clinical Trials

As of the latest literature review, no in vivo studies utilizing this compound in liposarcoma patient-derived xenograft (PDX) or other animal models have been published. This represents a significant gap in the preclinical evaluation of this compound for liposarcoma and is a critical area for future research.

Furthermore, a search of clinical trial registries did not identify any ongoing or completed clinical trials specifically investigating this compound in liposarcoma or other sarcomas. However, other DYRK1B inhibitors are in early stages of clinical development for various solid tumors, highlighting the continued interest in this target.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity against liposarcoma cell lines by effectively inhibiting DYRK1B, leading to reduced cell proliferation and induction of apoptosis. The compound's ability to downregulate key survival proteins underscores its potential as a targeted therapeutic agent. The synergistic interaction with doxorubicin suggests a possible role for this compound in combination chemotherapy regimens for liposarcoma.

The primary unmet need in the preclinical assessment of this compound is the lack of in vivo efficacy data in relevant liposarcoma models. Future studies should focus on evaluating the anti-tumor activity, pharmacokinetics, and pharmacodynamics of this compound in liposarcoma xenografts. Additionally, a more detailed investigation into the molecular mechanisms underlying the synergy between this compound and conventional chemotherapeutics is warranted. The insights gained from such studies will be crucial for advancing this compound or other DYRK1B inhibitors towards clinical investigation for the treatment of liposarcoma.

References

AZ191: A Potent and Selective Inhibitor of DYRK1B Kinase

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of AZ191 against the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) 1A, 1B, and 2. The document details the inhibitor's potency, selectivity, the experimental methodologies for determining these parameters, and the key signaling pathways regulated by these kinases.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound was determined against DYRK1A, DYRK1B, and DYRK2 in cell-free biochemical assays. The results demonstrate that this compound is a potent and selective inhibitor of DYRK1B.[1][2] Quantitative data are summarized in the table below for clear comparison.

| Kinase Target | IC50 Value (nM) | Selectivity vs. DYRK1B |

| DYRK1B | 17 | - |

| DYRK1A | 88 | ~5-fold less sensitive |

| DYRK2 | 1890 | ~110-fold less sensitive |

Table 1: IC50 values of this compound for DYRK1 family kinases. Data derived from in vitro biochemical assays highlight the potent and selective inhibition of DYRK1B.[1][2][3]

Experimental Protocols

The determination of this compound's IC50 values involved robust in vitro kinase assays. The primary methods employed were a Caliper mobility-shift assay and an immunoprecipitation-based kinase assay.

Caliper Mobility-Shift Kinase Assay

This high-throughput assay measures the enzymatic activity of kinases by detecting the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

Principle: A fluorescently labeled peptide substrate and ATP are incubated with the kinase. The kinase transfers a phosphate group from ATP to the substrate. Due to the added negative charge of the phosphate group, the phosphorylated product has a different electrophoretic mobility than the non-phosphorylated substrate. A microfluidic chip-based capillary electrophoresis system separates and quantifies the substrate and product. The ratio of product to substrate is used to determine the kinase activity.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 0.5 mM EGTA).

-

Serially dilute this compound in DMSO and then in the reaction buffer to create a range of concentrations.

-

Prepare a substrate mix containing a fluorescently labeled peptide substrate (e.g., Woodtide) and ATP at a concentration close to its Km value.

-

Prepare the DYRK kinase solution in the reaction buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted this compound solutions.

-

Add the kinase solution to each well and incubate briefly.

-

Initiate the kinase reaction by adding the substrate mix.

-

Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

-

Data Acquisition and Analysis:

-

Analyze the samples using a Caliper LabChip® EZ Reader or a similar microfluidic mobility-shift detection system.

-

The system separates the phosphorylated product from the unphosphorylated substrate and quantifies the fluorescence intensity of each.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Immunoprecipitation (IP)-Kinase Assay

This method is used to measure the activity of a specific kinase from a cellular context.

Principle: The target kinase is selectively isolated from cell lysates using an antibody. The immunoprecipitated kinase is then incubated with a substrate and radiolabeled ATP ([γ-32P]-ATP). The incorporation of the radiolabeled phosphate into the substrate is measured as an indicator of kinase activity.

Protocol Outline:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK-293) transiently overexpressing EGFP-tagged DYRK1A, DYRK1B, or DYRK2.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the kinase in its active state.

-

Clarify the cell lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-GFP antibody to capture the EGFP-tagged DYRK kinases.

-

Add protein A/G-agarose or magnetic beads to pull down the antibody-kinase complexes.

-

Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer.

-

Add the desired concentrations of this compound or vehicle (DMSO).

-

Add the substrate (e.g., Woodtide peptide) and [γ-32P]-ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

-

Quantify the band intensities and calculate the percent inhibition at each this compound concentration.

-

Determine the IC50 value as described for the mobility-shift assay.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for IC50 determination and the key signaling pathways involving DYRK1A and DYRK1B.

DYRK1B Signaling in Cell Cycle Control

DYRK1B is a key regulator of cell cycle progression, often promoting cell cycle exit and quiescence.[1] Its dysregulation is implicated in several cancers.

DYRK1A Signaling in Neuronal Development

DYRK1A is crucial for proper brain development, and its overexpression is linked to cognitive deficits in Down syndrome. It regulates various transcription factors and signaling pathways involved in neurogenesis.

References

AZ191 Kinase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of AZ191, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and relevant signaling pathways to support further investigation and drug development efforts.

Executive Summary

This compound is a well-characterized small molecule inhibitor of DYRK1B with an IC50 of 17 nM in cell-free assays. While it demonstrates significant selectivity for DYRK1B, it also exhibits activity against the closely related DYRK1A and DYRK2 kinases, with IC50 values of 88 nM and 1890 nM, respectively. Kinome-wide screening has identified a limited number of additional off-target kinases that are inhibited by this compound at a concentration of 1 µM. This guide provides the detailed selectivity data, the experimental protocols used to generate this data, and visualizations of the primary signaling pathway of DYRK1B and the experimental workflow for assessing kinase inhibition.

Data Presentation: this compound Kinase Inhibition Profile

The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary target, related kinases, and other identified off-target kinases.

Table 1: Potency of this compound against DYRK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. DYRK1B |

| DYRK1B | 17 | - |

| DYRK1A | 88 | 5.2-fold |

| DYRK2 | 1890 | 111-fold |

Data sourced from in vitro radioactivity-based substrate phosphorylation assays.[1][2]

Table 2: Off-Target Kinase Profile of this compound

A KinomeScan™ assay screening of this compound at a concentration of 1 µM against a panel of over 400 kinases identified the following 8 non-mutated kinases as potential off-targets.

| Off-Target Kinase |

| CIT |

| DRAK1 |

| DYRK1A |

| MEK5 |

| MKNK2 |

| PRKD2 |

| RPS6KA4 |

| YSK4 |

It is important to note that the publicly available literature does not provide the specific percentage of inhibition or IC50 values for these off-target kinases from the primary KinomeScan™ data.[3]

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

In Vitro Radioactivity-Based Kinase Assay (for IC50 Determination)

This protocol outlines the general procedure used to determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK kinases.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of purified DYRK1A, DYRK1B, and DYRK2.

Materials:

-

Purified recombinant human EGFP-DYRK1A, EGFP-DYRK1B, or EGFP-DYRK2.

-

This compound compound of varying concentrations.

-

Substrate peptide: Woodtide (RRRFRPASPLRGPPK).

-

[γ-32P]ATP or [γ-33P]ATP (radiolabeled).

-

Kinase assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol).

-

P81 phosphocellulose paper.

-

Phosphorimager or scintillation counter.

Procedure:

-

Kinase Reaction Preparation: In a microcentrifuge tube, combine the purified EGFP-DYRK kinase with the kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the kinase reaction mixtures.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the Woodtide substrate peptide (final concentration, e.g., 50 µM) and radiolabeled ATP (final concentration, e.g., 0.1 mM).

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unincorporated ATP will not.

-

Washing: Wash the P81 papers extensively with a suitable wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.

-

Detection and Quantification: The amount of incorporated radioactivity on the P81 paper is quantified using a phosphorimager or a scintillation counter.

-

Data Analysis: The kinase activity is calculated for each this compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

DiscoverX KINOMEscan™ Assay

Objective: To profile the selectivity of this compound against a large panel of human kinases.

Methodology: The KINOMEscan™ platform utilizes a competition binding assay. An active site-directed ligand is immobilized to a solid support. The kinase of interest is then incubated with this immobilized ligand and the test compound (this compound). The amount of kinase bound to the immobilized ligand is measured. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal. The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a control.

Mandatory Visualizations

DYRK1B Signaling Pathway

DYRK1B is implicated in several critical cellular signaling pathways, including the Hedgehog, mTOR/AKT, and RAF/MEK/ERK pathways. These pathways regulate cell cycle progression, proliferation, and survival.

References

- 1. Hepatic Dyrk1b impairs systemic glucose homeostasis by modulating Wbp2 expression in a kinase activity-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel DYRK1B inhibitor this compound demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for AZ191 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AZ191, a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), in cell culture experiments. The information presented here is intended to assist in the design and execution of experiments aimed at investigating the cellular effects of DYRK1B inhibition.

Introduction

This compound is a small molecule inhibitor that selectively targets the serine/threonine kinase activity of DYRK1B.[1] DYRK1B is implicated in cell cycle regulation and has been identified as a potential oncogene in certain cancers.[2] this compound exerts its effect by inhibiting DYRK1B-mediated phosphorylation of key cellular proteins, thereby impacting cell proliferation, cell cycle progression, and apoptosis.[1][2][3]

Mechanism of Action

This compound is a potent and selective inhibitor of DYRK1B with an IC50 of 17 nM in cell-free assays.[1][3] It exhibits approximately 5-fold and 110-fold selectivity over DYRK1A and DYRK2, respectively.[1] In cellular contexts, this compound has been shown to inhibit the phosphorylation of Cyclin D1 (CCND1) at threonine 286 (Thr286), which is a critical step for its proteasome-dependent degradation.[2] Unlike previous assumptions, DYRK1B, not GSK3β, is the primary kinase responsible for this phosphorylation event in certain cell lines, and this action is abolished by this compound.[2] Furthermore, this compound treatment can lead to a strong inhibition of the cell-cycle regulators p21Cip1 and p27Kip1, resulting in increased cell-cycle progression in specific cellular contexts.[1]

Data Presentation

In Vitro Kinase Inhibition

| Target | IC50 (nM) | Selectivity vs. DYRK1B |

| DYRK1B | 17[1][3][4][5] | 1x |

| DYRK1A | 88[4][5] | ~5x[1][4] |

| DYRK2 | 1890[4] | ~110x[1][4] |

Cellular Activity

| Cell Line | Assay | IC50 (µM) | Treatment Duration |

| SW872 (Liposarcoma) | Cell Proliferation | 3.183[3] | 5 days |

| SW982 (Liposarcoma) | Cell Proliferation | 1.279[3] | 5 days |

| PANC-1 (Pancreatic Cancer) | G1 Phase Arrest Inhibition | Not specified | Not specified |

| HEK-293 (Human Embryonic Kidney) | CCND1 Phosphorylation Inhibition | Not specified | Not specified |

Experimental Protocols

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO.[1][3]

-

Solvent: DMSO

-

Concentration: 10 mM to 100 mM

-

Storage: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] For long-term storage (up to 2 years), -80°C is recommended.[3]

Protocol:

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 429.52 g/mol ), add 232.8 µL of DMSO.

-

Vortex until the compound is completely dissolved.

-

Centrifuge briefly to collect the solution at the bottom of the tube.

-

Aliquot into smaller volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]

Cell Proliferation Assay

This protocol is based on the methodology used for SW872 and SW982 liposarcoma cells.[3]

Materials:

-

SW872 or SW982 cells

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed SW872 or SW982 cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 0.01 µM to 60 µM.[3] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 5 days in a humidified incubator at 37°C and 5% CO2.[3]

-

After the incubation period, assess cell viability using a suitable cell proliferation reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Protein Expression

This protocol is designed to assess the effect of this compound on the expression of apoptosis-related proteins.[3]

Materials:

-

SW872 or SW982 cells

-

6-well cell culture plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bcl-2, anti-p21, anti-survivin, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed SW872 or SW982 cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1, 2, 3, 4, 5 µM) or vehicle control for 48 hours.[3]

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to the loading control to determine the changes in protein expression.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits DYRK1B, preventing Cyclin D1 phosphorylation and degradation.

Experimental Workflow for Cell-Based Assays

Caption: General workflow for in vitro cell-based experiments with this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A novel DYRK1B inhibitor this compound demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

AZ191: Application Notes and Protocols for a Selective DYRK1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ191 is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B).[1][2][3] It exhibits significant selectivity for DYRK1B over other members of the DYRK family, such as DYRK1A and DYRK2.[1][4] This selectivity makes this compound a valuable chemical probe for elucidating the cellular functions of DYRK1B and for investigating its potential as a therapeutic target in various diseases, including cancer.[2][5] These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro and in vivo studies, and an overview of its mechanism of action.

Physicochemical Properties

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[1][6] For aqueous-based solutions, the use of co-solvents is necessary.

| Solvent | Concentration (Molar) | Concentration (Mass/Volume) | Notes |

| DMSO | ≥ 69.85 mM | ≥ 30 mg/mL | Soluble to 100 mM has also been reported. Sonication may be required.[7] Use newly opened DMSO.[6] |

| 200.22 mM | 86 mg/mL | From a specific batch.[1] | |

| 183.93 mM | 79 mg/mL | Sonication is recommended.[7] | |

| 2 mg/mL | |||

| Ethanol | 20 mM | ||

| 2 mg/mL | [5] | ||

| 1 mg/mL | Sonication is recommended.[7] | ||

| DMF | 2 mg/mL | [5] | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] | |

| Water | Insoluble | Insoluble | [1] |

Signaling Pathway of this compound

This compound exerts its effects by directly inhibiting the kinase activity of DYRK1B. A key downstream target of DYRK1B is Cyclin D1 (CCND1), a critical regulator of the G1/S phase transition of the cell cycle. DYRK1B phosphorylates CCND1 at Threonine 286 (Thr286), which marks it for proteasomal degradation.[2][3] This action is independent of the canonical GSK3β-mediated phosphorylation of CCND1.[2][3] By inhibiting DYRK1B, this compound prevents the phosphorylation and subsequent degradation of CCND1, which can impact cell cycle progression. Furthermore, DYRK1B has been shown to increase the levels of the CDK inhibitors p21Cip1 and p27Kip1, contributing to a G1-phase cell-cycle arrest.[1][2]

Caption: this compound inhibits DYRK1B, affecting Cyclin D1 degradation and cell cycle arrest.

Experimental Protocols

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture and biochemical assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM). It is recommended to use newly opened DMSO to ensure minimal water content.[6]

-

Vortex the solution thoroughly to dissolve the compound completely. Gentle warming or sonication can be used to aid dissolution if necessary.[6][7]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term storage.[6]

In Vivo Formulation Protocol

Objective: To prepare a formulation of this compound suitable for intraperitoneal or oral administration in animal models.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile tubes

Protocol: This protocol is a general guideline and may require optimization for specific animal models and administration routes.

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[6]

-

In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:

-

10% DMSO (from the this compound stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline or PBS

-

-

Mix the solution thoroughly by vortexing. The final concentration of this compound in this formulation will be 2.5 mg/mL.[6] This formulation should result in a clear solution or a fine suspension.[6]

-

If a suspension is formed, it may require ultrasonic treatment before administration.[6] The formulation should be prepared fresh before each use.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound in a cell-based assay.

Caption: A typical workflow for in vitro experiments using this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of DYRK1B. Its high selectivity and well-characterized mechanism of action make it suitable for a wide range of in vitro and in vivo applications. Proper handling and solubilization according to the provided protocols are essential for obtaining reliable and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel DYRK1B inhibitor this compound demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | DYRK | TargetMol [targetmol.com]

Preparing AZ191 Stock Solutions for Preclinical Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation of AZ191 stock solutions for use in various experimental settings. This compound is a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a kinase implicated in cancer and other proliferative disorders.[1][2][3] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step protocols for dissolution, and recommendations for storage to ensure the stability and integrity of the compound.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for DYRK1B, with an IC50 value of 17 nM in cell-free assays.[1][4] Its selectivity for DYRK1B is approximately 5-fold and 110-fold greater than for DYRK1A and DYRK2, respectively.[1][3] By inhibiting DYRK1B, this compound can modulate cell cycle progression.[1] Research has shown that this compound can inhibit the phosphorylation of Cyclin D1 at threonine 286, which is a key regulatory step in the G1/S phase transition of the cell cycle.[2][5] Furthermore, this compound has been observed to strongly inhibit the levels of cell-cycle regulators p21Cip1 and p27Kip1.[1] These characteristics make this compound a valuable tool for studying the biological functions of DYRK1B and for preclinical investigations into its therapeutic potential.

This compound Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇N₇O | [1][6] |

| Molecular Weight | 429.52 g/mol | [1][7] |

| CAS Number | 1594092-37-1 | [1][7] |

| Appearance | Crystalline solid | [6] |

| Purity | ≥98% | [7] |

Solubility of this compound

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has moderate solubility in ethanol. This compound is considered insoluble in water.[1] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |

| DMSO | 100 - 200.22 | 42.95 - 86 | [1][7] |

| Ethanol | 20 | 8.59 | [7] |

| Water | Insoluble | Insoluble | [1] |

| DMF | - | 2 | [6] |

| Ethanol:PBS (pH 7.2) (1:1) | - | 0.5 | [6] |

Note: The molecular weight used for calculations in this table is 429.52 g/mol . Batch-specific molecular weights may vary slightly.[7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need 4.295 mg of this compound (Mass = Molarity x Volume x Molecular Weight).

-

-

Weigh the this compound powder:

-

Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.

-

-

Add DMSO:

-

Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.295 mg of this compound.

-

-

Dissolve the compound:

-